molecular formula C25H32N4O2 B11363957 2-(2-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

2-(2-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11363957
M. Wt: 420.5 g/mol
InChI Key: YLZNDTHKAHPCJO-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific receptors in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . By binding to these receptors, it can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The compound’s structure allows it to fit into the receptor’s binding site, leading to either activation or inhibition of the receptor’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is unique due to its specific combination of functional groups, which provides it with distinct binding properties and pharmacokinetic profiles. This uniqueness makes it a valuable compound for developing new therapeutic agents.

Properties

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C25H32N4O2/c1-3-13-29-22-12-11-20(26-25(30)18-31-23-10-6-5-9-19(23)2)16-21(22)27-24(29)17-28-14-7-4-8-15-28/h5-6,9-12,16H,3-4,7-8,13-15,17-18H2,1-2H3,(H,26,30)

InChI Key

YLZNDTHKAHPCJO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)N=C1CN4CCCCC4

Origin of Product

United States

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